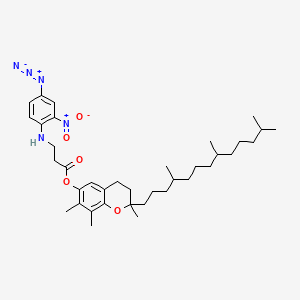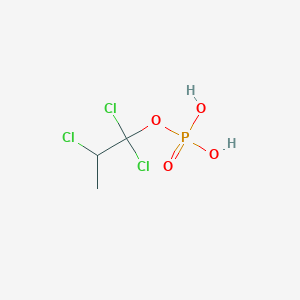![molecular formula C6H13N2O8P B1227800 [(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 80186-85-2](/img/structure/B1227800.png)
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a significant role in various biochemical processes It is composed of ribose, urea, and phosphate groups, forming a polymeric structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(ribosylurea phosphate) typically involves the reaction of ribose with urea and phosphate under controlled conditionsThe reaction conditions often require specific pH levels and temperatures to ensure the correct formation of the polymer .
Industrial Production Methods
Industrial production of poly(ribosylurea phosphate) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized ribosylurea phosphate derivatives, while reduction could yield reduced forms of the compound .
科学的研究の応用
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and molecular interactions.
Industry: Utilized in the production of specialized polymers and materials
作用機序
The mechanism of action of poly(ribosylurea phosphate) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular behavior and responses .
類似化合物との比較
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds such as:
Polyphosphate: An ancient energy source and metabolic regulator, known for its role in energy storage and regulation.
Poly(ADP-ribose): Involved in DNA repair and cellular stress responses, with a structure that includes repeating units of ADP-ribose.
Ribose 5-phosphate: A key intermediate in the pentose phosphate pathway, important for nucleotide synthesis.
特性
CAS番号 |
80186-85-2 |
|---|---|
分子式 |
C6H13N2O8P |
分子量 |
272.15 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N2O8P/c7-6(11)8-5-4(10)3(9)2(16-5)1-15-17(12,13)14/h2-5,9-10H,1H2,(H3,7,8,11)(H2,12,13,14)/t2-,3-,4-,5-/m1/s1 |
InChIキー |
GMHDUNVQDROXQQ-TXICZTDVSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
同義語 |
poly(ribosylurea phosphate) PRUP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)
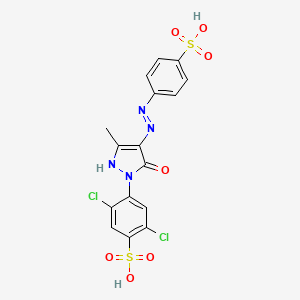
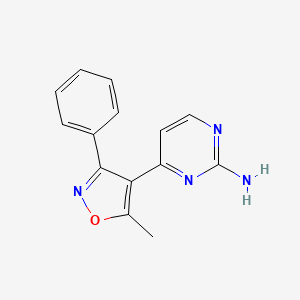
![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)
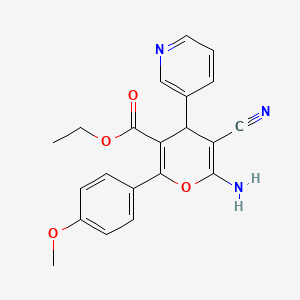
![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)

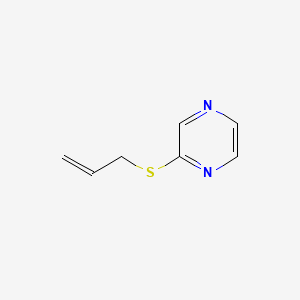
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)
